molecular formula C16H15N7O2S B11063807 4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile

4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile

Cat. No.: B11063807
M. Wt: 369.4 g/mol
InChI Key: ATXLNSQOZSPCMC-UHFFFAOYSA-N
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Description

4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile is a complex organic compound that features multiple functional groups, including an imidazole ring, a triazole ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and triazole intermediates, followed by their coupling with a benzonitrile derivative. Common reagents used in these reactions include various halides, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol, methanol, and acetonitrile are frequently used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzonitrile ring .

Scientific Research Applications

4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against certain types of bacteria and parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N7O2S

Molecular Weight

369.4 g/mol

IUPAC Name

4-[[4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C16H15N7O2S/c1-11-18-8-15(23(24)25)22(11)9-14-19-20-16(21(14)2)26-10-13-5-3-12(7-17)4-6-13/h3-6,8H,9-10H2,1-2H3

InChI Key

ATXLNSQOZSPCMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC2=NN=C(N2C)SCC3=CC=C(C=C3)C#N)[N+](=O)[O-]

Origin of Product

United States

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